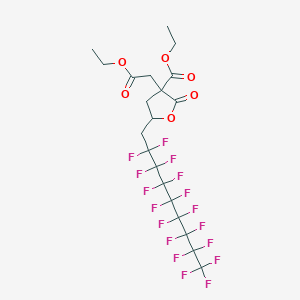

Ethyl 3-(2-ethoxy-2-oxoethyl)-5-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)-2-oxooxolane-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Comprehensive Analysis of Ethyl 3-(2-ethoxy-2-oxoethyl)-5-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)-2-oxooxolane-3-carboxylate

The compound is a complex molecule that appears to be related to various research areas, including organic synthesis, crystallography, and medicinal chemistry. It contains multiple functional groups, such as esters, oxolanes, and a heptadecafluorononyl group, which suggest its potential utility in diverse chemical reactions and possibly in the development of pharmaceuticals.

Synthesis Analysis

The synthesis of related compounds often involves the reaction of oxazolone derivatives with various reagents. For instance, the reaction of 4-ethoxymethylene-5(4H)-oxazolone with ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate leads to the formation of pyranone compounds . Similarly, the synthesis of pyrimidine derivatives from ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxopropionates and urea indicates the versatility of ethoxy-oxoethyl groups in cyclization reactions . These methods could potentially be adapted for the synthesis of the target compound.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using crystallography and DFT calculations. For example, the crystal structure of ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate reveals a nearly planar oxoquinoline unit and a perpendicular acetate substituent . Such structural analyses are crucial for understanding the three-dimensional conformation of the target compound and its potential interactions in biological systems.

Chemical Reactions Analysis

The ethoxy-oxoethyl group is a versatile moiety that can participate in various chemical reactions. For instance, ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate has been shown to synergize with cancer therapies and overcome drug resistance in cancer cells . Additionally, reactions of ethyl 2-amino-5-(2-aryl-2-oxoethylidene)-4-oxo-4,5-dihydrofuran-3-carboxylates with alcohols have been explored, providing insights into the reactivity of similar compounds .

Physical and Chemical Properties Analysis

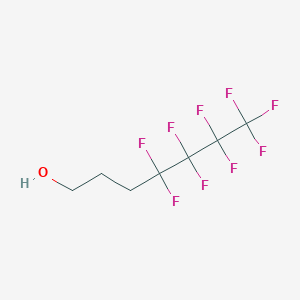

The physical and chemical properties of the target compound can be inferred from related molecules. For example, the presence of a heptadecafluorononyl group suggests high hydrophobicity and potential applications in materials science due to the unique properties of fluorinated compounds . The oxolane ring and carboxylate ester may also influence the compound's solubility and reactivity.

Wissenschaftliche Forschungsanwendungen

Cancer Treatment Research

Ethyl 3-(2-ethoxy-2-oxoethyl)-5-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)-2-oxooxolane-3-carboxylate and its analogues have been studied for their potential in cancer treatment. One study highlights the structure-activity relationship of a similar compound, demonstrating its efficacy against drug-resistant cancer cells and its ability to induce apoptosis in tumor cells, suggesting promising applications in treating cancers with multiple drug resistance (Das et al., 2009).

Chemical Synthesis and Molecular Transformation

This compound has also been utilized in chemical synthesis and molecular transformation studies. For instance, it's been used in the transformation of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thioazole-5-carboxylate into other compounds, showing its versatility in chemical reactions (Albreht et al., 2009). Furthermore, it's been part of a one-pot multicomponent synthesis process for creating 4H-chromene derivatives, emphasizing its role in efficient and atom-economic chemical processes (Boominathan et al., 2011).

Molecular Structure and Crystal Studies

The compound has also been a subject in molecular structure and crystal studies. Research on related compounds has revealed insights into their crystal and molecular structures, providing a deeper understanding of their chemical behavior and potential applications in various scientific fields (Kaur et al., 2012).

Photochemical Applications

Additionally, ethyl 3-(2-ethoxy-2-oxoethyl)-5-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)-2-oxooxolane-3-carboxylate has been explored for its photophysical properties, indicating potential applications in fields like dye manufacturing and sensor technology. One study examines a similar compound's behavior in different solvents, revealing reverse solvatochromism and high quantum yield, suggesting its utility in various technological applications (Bozkurt & Doğan, 2018).

Eigenschaften

IUPAC Name |

ethyl 3-(2-ethoxy-2-oxoethyl)-5-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)-2-oxooxolane-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F17O6/c1-3-41-9(38)7-12(10(39)42-4-2)5-8(43-11(12)40)6-13(21,22)14(23,24)15(25,26)16(27,28)17(29,30)18(31,32)19(33,34)20(35,36)37/h8H,3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXPKQENNVJKVQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(CC(OC1=O)CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F17O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371374 |

Source

|

| Record name | Ethyl 3-(2-ethoxy-2-oxoethyl)-5-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)-2-oxooxolane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

676.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(2-ethoxy-2-oxoethyl)-5-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)-2-oxooxolane-3-carboxylate | |

CAS RN |

674786-75-5 |

Source

|

| Record name | Ethyl 3-(2-ethoxy-2-oxoethyl)-5-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)-2-oxooxolane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[d]isoxazole-3-carboxylic Acid](/img/structure/B1333644.png)

![3-[(2-Thienylmethyl)amino]propanenitrile](/img/structure/B1333663.png)